molecular formula C16H16BrClMgO B14887969 6-sec-Butyloxy-3-chlorophenylmagnesium bromide

6-sec-Butyloxy-3-chlorophenylmagnesium bromide

Cat. No.: B14887969
M. Wt: 364.0 g/mol
InChI Key: WVXWSDBEPPGICI-UHFFFAOYSA-M
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Description

6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE, 0.50 M in THF, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE typically involves the reaction of 3-chlorophenyl bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

    Preparation of Magnesium Turnings: Magnesium turnings are activated by washing with dilute hydrochloric acid, followed by rinsing with anhydrous ether.

    Formation of Grignard Reagent: The activated magnesium is added to a solution of 3-chlorophenyl bromide in THF. The mixture is stirred and heated to initiate the reaction, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and safety.

    Automated Systems: Automation ensures precise control over reaction conditions, such as temperature and pressure, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE has diverse applications in scientific research:

    Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the synthesis of biologically active compounds for research.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, a fundamental step in many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylmagnesium Bromide: Similar in structure but lacks the sec-butyloxy group.

    Phenylmagnesium Bromide: A simpler Grignard reagent without the chlorine and sec-butyloxy substituents.

Uniqueness

6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the sec-butyloxy group can provide steric hindrance, affecting the compound’s behavior in synthesis.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C16H16BrClMgO

Molecular Weight

364.0 g/mol

IUPAC Name

magnesium;1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide;bromide

InChI

InChI=1S/C16H16ClO.BrH.Mg/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WVXWSDBEPPGICI-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Mg+2].[Br-]

Origin of Product

United States

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